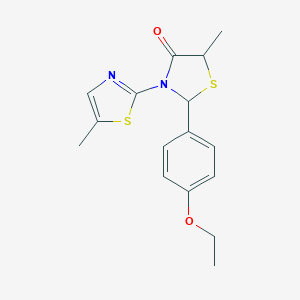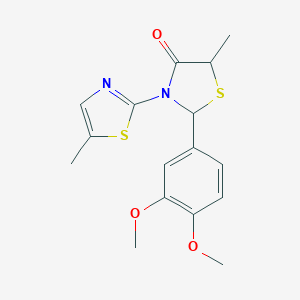![molecular formula C21H26N4O3S B277752 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as furosemide, which is a well-known diuretic drug. However,
Mécanisme D'action
The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea involves the inhibition of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition results in the excretion of sodium, potassium, and water from the body, leading to its diuretic effect.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects such as:
1. Diuretic Effect: This compound increases the excretion of sodium, potassium, and water from the body, leading to its diuretic effect.
2. Anti-tumor Effect: Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells.
3. Cardiovascular Effect: This compound has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea in lab experiments are:
Advantages:
1. Diuretic Effect: This compound can be used to study the effect of diuretics on the body.
2. Anti-tumor Effect: this compound can be used to study the effect of anti-tumor agents on cancer cells.
3. Cardiovascular Effect: This compound can be used to study the effect of drugs on the cardiovascular system.
Limitations:
1. Toxicity: this compound can be toxic at high doses, which limits its use in lab experiments.
2. Solubility: This compound has low solubility in water, which can make it difficult to use in some experiments.
3. Cost: this compound is a relatively expensive compound, which can limit its use in some experiments.
Orientations Futures
The future directions for the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea are:
1. Further studies on its anti-tumor properties and potential use in cancer treatment.
2. Studies on its potential use in treating neurological disorders such as epilepsy and Alzheimer's disease.
3. Development of more efficient synthesis methods for this compound.
4. Studies on its potential use in treating cardiovascular diseases.
5. Studies on its potential use in other areas of scientific research such as drug delivery and imaging.
Conclusion:
This compound is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has various biochemical and physiological effects and has been studied for its anti-tumor, neurological, and cardiovascular properties. However, its use in lab experiments is limited by its toxicity, solubility, and cost. Further studies are needed to explore its potential use in cancer treatment, neurological disorders, and other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea involves the reaction between 4-(2-furoyl)-1-piperazinecarboxamide and pentanoyl isothiocyanate. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has been used in various scientific research applications such as:
1. Cancer Research: Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells.
2. Neuroscience: This compound has been studied for its potential use in treating neurological disorders such as epilepsy and Alzheimer's disease.
3. Cardiovascular Research: this compound has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Propriétés
Formule moléculaire |
C21H26N4O3S |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]pentanamide |
InChI |
InChI=1S/C21H26N4O3S/c1-2-3-6-19(26)23-21(29)22-16-7-9-17(10-8-16)24-11-13-25(14-12-24)20(27)18-5-4-15-28-18/h4-5,7-10,15H,2-3,6,11-14H2,1H3,(H2,22,23,26,29) |
Clé InChI |
ARBDSKZLFIBJHA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
SMILES canonique |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B277669.png)

![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)
![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)


